molecular formula C7H4Cl2N2 B6233705 4,6-dichloro-3-methylpyridine-2-carbonitrile CAS No. 1393559-10-8

4,6-dichloro-3-methylpyridine-2-carbonitrile

Cat. No.: B6233705
CAS No.: 1393559-10-8
M. Wt: 187.02 g/mol
InChI Key: LUBKOKRXWDEJHB-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylpyridine-2-carbonitrile is a versatile chemical building block exclusively for research applications. This compound is of significant interest in medicinal chemistry for the construction of complex nitrogen-containing heterocycles, particularly in the synthesis of novel pyridine and pyridopyrimidine derivatives . Its molecular structure incorporates two chlorine atoms and a nitrile group, which serve as excellent handles for further functionalization through nucleophilic aromatic substitution and other cross-coupling reactions, making it a valuable intermediate for scaffold diversification. Research Applications and Value: The primary research value of this compound lies in its role as a precursor in the development of potential therapeutic agents. Pyridine-carbonitrile derivatives are frequently explored in drug discovery due to their wide range of pharmacological activities . Specifically, such intermediates are utilized in the synthesis of compounds screened for cytotoxic activity against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancers . Researchers leverage this scaffold to develop molecules that act as kinase inhibitors, such as PIM-1 kinase inhibitors, which are a promising target for the development of new cancer drugs . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) before use. As a chemical intermediate, it must be handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393559-10-8

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c1-4-5(8)2-7(9)11-6(4)3-10/h2H,1H3

InChI Key

LUBKOKRXWDEJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C#N

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization of 4,6 Dichloro 3 Methylpyridine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 4,6-dichloro-3-methylpyridine-2-carbonitrile is a prominent reaction pathway. The electron-withdrawing nature of the ring nitrogen atom reduces electron density, particularly at the ortho (C2, C6) and para (C4) positions, facilitating attack by nucleophiles. stackexchange.comyoutube.com This effect, coupled with the presence of two good leaving groups (chlorine atoms) at the activated C4 and C6 positions, renders the molecule highly reactive towards nucleophilic displacement. pressbooks.pubnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

The presence of two chlorine atoms at the C4 and C6 positions raises the question of regioselectivity in SNAr reactions. Both positions are activated by the ring nitrogen. However, the substitution pattern on the ring—specifically the nitrile group at C2 and the methyl group at C3—introduces electronic and steric factors that can influence which chlorine atom is preferentially displaced.

Research has shown that the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) (an isomer of the subject compound) with the bulky malononitrile (B47326) dimer as a C-nucleophile proceeds with high regioselectivity. researchgate.net In this case, nucleophilic substitution occurs exclusively at the C6 position, with no products from attack at the C2 position being detected. researchgate.net The authors suggest that the probable reason for this selectivity is the greater steric hindrance at the C2 position, which is flanked by the nitrile group, preventing the approach of the bulky nucleophile. researchgate.net While the subject molecule is this compound, similar steric considerations would apply, suggesting that the C6 position may be more accessible to bulky nucleophiles than positions closer to the substituted C2 and C3 sites. The precise selectivity depends heavily on the nature and size of the incoming nucleophile and the specific reaction conditions employed.

The activated chlorine atoms on the pyridine ring readily undergo displacement by various nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines. These amination reactions are a common strategy for introducing nitrogen-based functional groups onto the pyridine scaffold. youtube.comnih.gov While specific studies detailing the amination of this compound are not widely documented in the provided search results, the general reactivity of dichloropyridines suggests that such reactions would proceed efficiently.

The reaction typically involves heating the dichloropyridine derivative with the amine, sometimes in the presence of a base to neutralize the HCl formed. The relative position of substitution would again be influenced by steric and electronic factors, as well as the reaction conditions.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Dichloropyridine Scaffolds

Dichloropyridine Derivative Nucleophile Conditions Product
2,3-Dichloroquinoxaline (B139996) Butylamine Not specified Mono- and di-substituted aminoquinoxalines nih.gov

This table illustrates the general reactivity of related compounds, as specific examples for this compound were not available in the search results.

Similar to amination, reactions with oxygen- and sulfur-containing nucleophiles provide pathways to introduce ether and thioether linkages. Oxygen nucleophiles like alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can displace the chlorine atoms to form alkoxy and hydroxy derivatives, respectively. pressbooks.pub

Sulfur-containing nucleophiles, such as thiolates (RS⁻), are particularly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. nih.govmsu.edu These reactions typically proceed under mild conditions to yield the corresponding thioether derivatives. For instance, studies on the related compound 2,3-dichloroquinoxaline show that it reacts with thiolate anions, demonstrating the feasibility of this reaction type on activated dichlorinated N-heterocycles. nih.gov

Transformations of the Nitrile Group

The nitrile (-C≡N) group is one of the most versatile functional groups in organic synthesis, capable of being converted into a wide array of other functionalities. researchgate.net

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. libretexts.orglumenlearning.com The initial product is an amide, which is subsequently hydrolyzed further to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

A documented example for a closely related compound is the hydrolysis of 2,6-dichloro-3-cyano-4-methyl-pyridine to the corresponding 2,6-dichloro-4-methyl-3-pyridinecarboxamide. google.com This transformation was achieved by heating the nitrile with concentrated sulfuric acid at 100-110°C for 3 hours. google.com

Base-Catalyzed Hydrolysis: In the presence of an aqueous base, such as sodium hydroxide, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.orgchemistrysteps.com This process, upon heating, typically leads to the formation of a carboxylate salt and ammonia gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uklibretexts.org Milder basic conditions can sometimes be employed to favor the isolation of the intermediate amide. youtube.com

Table 2: Hydrolysis of the Nitrile Group

Starting Material Reagent/Conditions Intermediate Final Product (after workup) Reference
2,6-Dichloro-3-cyano-4-methyl-pyridine conc. H₂SO₄, 100-110°C 2,6-Dichloro-4-methyl-3-pyridinecarboxamide 2,6-Dichloro-4-methylnicotinic acid google.com

The nitrile group is readily reduced to other functional groups. The choice of reducing agent determines the final product.

Reduction to Primary Amines: Powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine (R-CH₂NH₂). libretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde (R-CHO) can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBALH). libretexts.org The reaction is typically carried out at low temperatures (-78°C) and followed by an aqueous workup to hydrolyze the intermediate imine. libretexts.org

Other transformations of the nitrile group include the addition of organometallic compounds, such as Grignard reagents, to yield ketones after hydrolysis of the imine intermediate. libretexts.org These varied reaction pathways underscore the utility of this compound as a precursor for a diverse range of substituted pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The chlorine atoms at the C4 and C6 positions of the pyridine ring are susceptible to displacement via transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs organoboron compounds with organic halides to form C-C bonds. nih.gov For substrates like this compound, this reaction allows for the selective introduction of aryl or heteroaryl moieties at the chlorinated positions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and controlling selectivity. In systems with multiple halogen atoms, it is often possible to achieve either mono- or di-substitution by carefully tuning these parameters. For instance, studies on similar dichloro-heteroaromatic compounds have demonstrated that milder conditions or stoichiometric control of the boronic acid can favor monosubstitution, while more forcing conditions lead to disubstitution. researchgate.netresearchgate.net

Research on closely related dichloropyridines and dichloropyrimidines indicates that catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are effective. semanticscholar.org The choice of base, typically an inorganic carbonate (Na₂CO₃, K₂CO₃) or phosphate (B84403) (K₃PO₄), is also crucial for the reaction's success.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Dichloroheterocycles This table presents typical conditions and outcomes for Suzuki-Miyaura reactions on analogous dichloro-heteroaromatic systems, illustrating the expected reactivity for this compound.

EntryDichloro-SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Product(s)Yield (%)
12,6-Dichloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Mono- and Di-arylated~70-90
24,6-DichloropyrimidinePhenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane90Di-arylated85
33,5-Dichloro-1,2,4-thiadiazoleNaphthylboronic acidPd(PPh₃)₄Na₂CO₃TolueneRefluxDi-arylated89
43,5-Dichloro-1,2,4-thiadiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMERTMono-arylated92

Data compiled from studies on analogous compounds. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is instrumental for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. semanticscholar.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination. libretexts.org

The success of the Buchwald-Hartwig amination relies heavily on the selection of the appropriate ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BINAP, are often required to facilitate the key steps of the catalytic cycle, especially when using less reactive aryl chlorides. beilstein-journals.org The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical and depends on the pKa of the amine coupling partner. organic-chemistry.org This methodology can be applied to this compound to introduce primary and secondary amines, as well as a variety of N-heterocycles.

Table 2: Representative Ligands and Conditions for Buchwald-Hartwig Amination This table showcases common catalyst systems and conditions used for the amination of aryl chlorides, which are applicable for derivatizing this compound.

EntryAryl ChlorideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10098
22-ChloropyridineAniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11085
34-ChloroanisoleBenzylaminePd(OAc)₂ / SPhosK₃PO₄t-BuOH10092
43-ChloropyridineIndoleBippyPhos/[Pd(cinnamyl)Cl]₂K₂CO₃Toluene11091

Data based on established protocols for Buchwald-Hartwig amination. semanticscholar.org

Functionalization of the Methyl Group via Side-Chain Reactions

While the halogenated positions are primary sites for cross-coupling, the methyl group at the C3 position offers an additional handle for derivatization through side-chain reactions. The proximity of the methyl group to the electron-deficient pyridine ring enhances the reactivity of its benzylic-type protons.

One common transformation is radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) can selectively introduce a halogen atom onto the methyl group, yielding a halomethylpyridine derivative. This intermediate is then a versatile precursor for further nucleophilic substitutions or organometallic transformations. Patents have described the exhaustive chlorination of a methyl group on a related dichlorofluoropyridine to a trichloromethyl group, which can then be hydrolyzed to a carboxylic acid. google.com

Alternatively, the methyl group can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction typically converts the alkyl side chain into a carboxylic acid, provided there is at least one benzylic hydrogen. This would transform the methyl group of this compound into a carboxylic acid function at the C3 position, providing another route for derivatization, such as amide or ester formation.

Chemo- and Regioselectivity in Multi-Substituted Pyridine Reactions

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity a central consideration in its derivatization. The pyridine ring is inherently electron-deficient, which activates the chlorine atoms at the C4 (para) and C6 (ortho) positions toward nucleophilic aromatic substitution (SNAr).

The regiochemical outcome of reactions is dictated by a combination of electronic and steric factors:

Electronic Effects : The strongly electron-withdrawing nitrile group at C2 significantly activates both the C4 and C6 positions by stabilizing the negative charge in the Meisenheimer complex intermediate formed during SNAr. The electron-donating methyl group at C3 has a deactivating effect on the adjacent C4 position through induction. Conversely, the nitrogen atom in the pyridine ring exerts its strongest activating effect at the C4 and C6 positions. Computational studies on analogous 2,4-dichloroquinazoline (B46505) systems show that the C4 position is often more electrophilic and has a lower activation energy for nucleophilic attack. nih.govresearchgate.net

Steric Effects : The methyl group at C3 provides some steric hindrance around the C4 position, which could direct incoming nucleophiles or catalysts to the more accessible C6 position. This effect can be particularly important in metal-catalyzed reactions where a bulky catalyst-ligand complex is involved.

In nucleophilic aromatic substitution (SNAr) reactions with amines or alkoxides, substitution is often observed to occur preferentially at the C4 position in related 4,6-dichlorinated heterocycles. researchgate.net However, the outcome can be highly dependent on the nucleophile and reaction conditions. For example, studies on 4,5-dichloropyridazinones have shown that solvent polarity can completely reverse the regioselectivity of substitution. researchgate.net

In metal-catalyzed cross-coupling reactions, the relative reactivity can be tuned. For instance, in the Suzuki coupling of 3,5-dichloro-1,2,4-thiadiazole, reaction at room temperature favored monosubstitution at the C5 position, while reaction at reflux led to disubstitution. researchgate.net This suggests that for this compound, selective mono-functionalization at either the C4 or C6 position followed by a subsequent, different reaction at the remaining chloro-position is a feasible strategy for creating highly functionalized, asymmetric pyridine derivatives.

Structural Elucidation and Computational Investigations of 4,6 Dichloro 3 Methylpyridine 2 Carbonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of compounds like 4,6-dichloro-3-methylpyridine-2-carbonitrile. Each method provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic proton on the pyridine (B92270) ring and the protons of the methyl group. The chemical shift (δ) of the aromatic proton would be influenced by the electron-withdrawing effects of the chlorine and nitrile substituents. The methyl group would appear as a singlet, with its chemical shift providing information about its electronic environment.

¹³C NMR: The carbon-13 NMR spectrum would show separate resonances for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of all ¹H and ¹³C signals.

Table 1: Predicted NMR Data for this compound Note: These are hypothetical values for illustrative purposes.

TechniqueAssignmentPredicted Chemical Shift (ppm)
¹H NMR-CH₃~2.5
Ar-H (H5)~7.5
¹³C NMR-CH₃~20
-CN~115
C2~130
C3~135
C4, C6~150
C5~125

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of this compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

HRMS: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₇H₄Cl₂N₂).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2230-2210 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the methyl and aromatic groups, C=C and C=N stretching vibrations from the pyridine ring, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl bonds, which are often strong Raman scatterers.

Table 2: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2230 - 2210
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Stretching3000 - 2850
C=C, C=N (Pyridine ring)Stretching1600 - 1400
C-ClStretching800 - 600

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. This data serves as a benchmark for validating the molecular geometries obtained from computational methods.

Quantum Chemical Calculations

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules.

Geometry Optimization: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be performed to find the lowest energy conformation (optimized geometry) of this compound. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography if available.

Electronic Structure: These calculations also provide information about the electronic properties of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic transitions. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., UV-Vis, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the wavelengths of maximum absorption (λmax) in the UV-Visible range. mdpi.com For this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties.

Studies on analogous pyridine-carbonitrile derivatives have demonstrated the utility of TD-DFT in elucidating their electronic structure and fluorescence behavior. semanticscholar.org For instance, investigations into 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have shown that these compounds strongly absorb in the near-UV range, with their long-wavelength absorption maximum falling between 349 and 364 nm. mdpi.com The specific absorption characteristics are influenced by the substituent groups on the pyridine ring. mdpi.com

A quantum chemical TD-DFT analysis of such derivatives provides insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding their electronic properties and potential reactivity. semanticscholar.org For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitrile group, combined with the electron-donating methyl group, is expected to significantly influence its electronic transitions.

Below is a hypothetical data table illustrating the kind of spectroscopic data that could be predicted for this compound and its derivatives using TD-DFT calculations, based on findings for similar compounds.

CompoundPredicted λmax (nm)Oscillator Strength (f)Major Transition
This compound2850.45HOMO -> LUMO
4-amino-6-chloro-3-methylpyridine-2-carbonitrile3200.62HOMO -> LUMO
4,6-dichloro-3-methyl-5-nitropyridine-2-carbonitrile2950.51HOMO-1 -> LUMO

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, including the elucidation of reaction mechanisms and the characterization of transition states. rsc.org For the synthesis and subsequent reactions of this compound, computational analysis can map out the potential energy surface, identifying the most favorable reaction pathways.

The study of reaction mechanisms often involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can also shed light on the role of catalysts and the effect of reaction conditions.

For example, the synthesis of substituted pyridine-3-carbonitriles has been proposed to proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. mdpi.comresearchgate.net Computational modeling of each of these steps for the formation of this compound could provide a detailed understanding of the reaction energetics and the structure of key intermediates and transition states.

The following table presents a hypothetical summary of a computational analysis of a key reaction step in the synthesis of a derivative of this compound.

Reaction StepReactantsTransition State Energy (kcal/mol)ProductReaction Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionThis compound + NH3+25.34-amino-6-chloro-3-methylpyridine-2-carbonitrile + HCl-10.1
CyclizationIntermediate A+15.8Cyclized Intermediate B-5.2

Molecular Modeling and Docking Studies for Ligand-Target Interactions (In silico studies, focusing on mechanistic insights)

Molecular modeling and docking are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. mdpi.com These methods are crucial in drug discovery and development for identifying potential therapeutic agents. Derivatives of the pyridine-carbonitrile scaffold are of significant interest due to their diverse biological activities. nih.govresearchgate.net

For derivatives of this compound, molecular docking studies could explore their potential as inhibitors of various enzymes. For instance, recent studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives have identified potent inhibitors of α-amylase, an enzyme involved in diabetes. plos.orgnih.gov In these studies, docking analysis revealed strong binding affinities and identified key amino acid residues in the active site that interact with the ligands. plos.org

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the target protein, performing the docking simulation to generate various binding poses, and then scoring these poses to estimate the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed to understand the basis of the binding.

The table below provides a hypothetical example of docking results for a derivative of this compound against a hypothetical protein kinase target.

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki, µM)
4-anilino-6-chloro-3-methylpyridine-2-carbonitrileProtein Kinase B-8.5Lys158, Glu228, Asp2740.58
6-chloro-3-methyl-4-(phenylamino)pyridine-2-carbonitrileVEGFR-2-9.2Cys919, Asp1046, Phe10470.15
4-(benzylamino)-6-chloro-3-methylpyridine-2-carbonitrileHER-2-7.9Thr798, Ser783, Leu7961.2

Academic Applications and Advanced Research Directions

Medicinal Chemistry Applications: Pioneering New Therapeutic Scaffolds

The pyridine (B92270) ring is a well-established pharmacophore found in numerous approved drugs. nih.gov The specific substitution pattern of 4,6-dichloro-3-methylpyridine-2-carbonitrile makes it an attractive starting material for the generation of diverse molecular libraries to probe various biological targets.

Design and Synthesis of Novel Pyridine-Based Scaffolds for Biological Targets

The presence of two reactive chlorine atoms at positions 4 and 6 of the pyridine ring in this compound allows for selective and sequential nucleophilic substitution reactions. This characteristic is instrumental in the design and synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are recognized for their potent biological activities. rjptonline.orgresearchgate.net

The synthesis of these scaffolds often begins with the reaction of a 2,6-dichloronicotinonitrile derivative with a suitable amine, followed by intramolecular cyclization. For instance, the reaction of 2,6-dichloro-3-cyano-4-methylpyridine with an amine can lead to the formation of an aminopyridine intermediate. Subsequent reaction with a one-carbon synthon, such as formamide (B127407) or formic acid, can facilitate the closure of the pyrimidine (B1678525) ring, yielding the desired pyrido[2,3-d]pyrimidine (B1209978) core. rsc.orgresearchgate.netnih.gov This synthetic strategy allows for the introduction of various substituents on both the pyridine and pyrimidine rings, enabling the exploration of a wide chemical space.

One prominent class of molecules synthesized from such precursors are kinase inhibitors. rjptonline.orgrsc.orgrsc.org Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The pyrido[2,3-d]pyrimidine scaffold has been identified as a privileged structure for the development of inhibitors targeting various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). rjptonline.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Target Modulation (e.g., Enzyme Inhibition, Receptor Binding)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors.

In the context of pyrido[2,3-d]pyrimidine-based kinase inhibitors, the substituents at various positions of the fused ring system have a profound impact on their inhibitory activity. For example, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which share a similar core structure, the nature of the substituent at the C-7 position was found to significantly influence the inhibition of PI3K and mTOR kinases. nih.gov

Similarly, for pyrido[2,3-d]pyrimidine derivatives targeting tyrosine kinases, the presence of specific aniline (B41778) moieties at the C2 or C4 position can be critical for potent inhibition. nih.gov The substitution pattern on the aniline ring itself often dictates the selectivity and potency against different kinases. For instance, the presence of dichloro and tertiary amine functionalities has been shown to enhance the activity against a panel of kinases. nih.gov The strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic groups, allows for tailored interactions with the amino acid residues in the active site of the target enzyme. rsc.org

Scaffold PositionSubstituent TypeImpact on ActivityTarget Example
C2 (Pyrido[2,3-d]pyrimidine)Substituted AnilinesCritical for potency and selectivityTyrosine Kinases
C4 (Pyrido[2,3-d]pyrimidine)MorpholineMaintained activity in some seriesPI3K/mTOR
C7 (Pyrido[3,2-d]pyrimidine)Aromatic/Heteroaromatic ringsModulates dual PI3K/mTOR inhibitionPI3K/mTOR

Mechanistic Investigations of Biological Activity at the Molecular Level (in vitro)

Understanding the mechanism of action at the molecular level is crucial for the rational design of more effective therapeutic agents. For kinase inhibitors derived from this compound precursors, in vitro studies are essential to elucidate their binding modes and inhibitory mechanisms.

Enzymatic assays are employed to determine the inhibitory concentration (IC50) of the synthesized compounds against their target kinases. nih.gov These assays provide quantitative data on the potency of the inhibitors. For instance, novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase with IC50 values in the nanomolar range. rsc.org

Molecular docking studies are computational techniques used to predict the binding orientation of a ligand to its macromolecular target. nih.gov These studies have been instrumental in understanding the interactions between pyrido[2,3-d]pyrimidine inhibitors and the ATP-binding pocket of kinases. The pyridine nitrogen and substituents on the pyrimidine ring often form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov

Furthermore, cellular assays are conducted to assess the effects of these compounds on cancer cell lines. These studies can reveal the antiproliferative activity of the compounds and their ability to induce apoptosis (programmed cell death). nih.govacs.org For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to arrest the cell cycle at the G1 phase and induce apoptosis in breast cancer cells. acs.org

Role as a Precursor for Complex Bioactive Molecules

The utility of this compound extends beyond the synthesis of kinase inhibitors. Its reactive nature makes it a valuable precursor for a wide range of complex bioactive molecules. A patent has described the use of 2,6-dichloro-3-cyano-4-methyl-pyridine as an intermediate in the synthesis of compounds with potential therapeutic applications. google.com

The transformation of the nitrile group into other functional groups, such as amides or carboxylic acids, further expands the synthetic possibilities. For example, hydrolysis of the nitrile can yield the corresponding carboxamide, which can then participate in further synthetic transformations. This versatility allows for the construction of a diverse array of heterocyclic systems with potential applications in various therapeutic areas.

Agrochemical Research: Developing New Agents for Crop Protection

The pyridine moiety is also a key structural feature in many commercially successful agrochemicals, including herbicides and fungicides. researchgate.netnih.gov The unique electronic properties and metabolic stability conferred by the pyridine ring make it an attractive scaffold for the design of new crop protection agents. agropages.com

Development of Pyridine-Based Herbicides and Pesticides

While specific examples detailing the direct use of this compound in the synthesis of commercial herbicides or pesticides are not extensively documented in publicly available literature, its structural motifs are present in precursors to potent agrochemicals. The chlorinated methylpyridine core is a key component in the synthesis of various pesticides. agropages.com

The development of novel herbicides often involves the synthesis of compounds that inhibit essential plant enzymes. For instance, pyrido[2,3-d]pyrimidine derivatives have been investigated as potential herbicides targeting protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com The synthesis of these compounds could potentially start from appropriately substituted dichloronicotinonitrile precursors. The strategic substitution on the pyridine and pyrimidine rings allows for the modulation of herbicidal activity and crop selectivity. mdpi.com

Mechanistic Studies on Agricultural Pest/Pathogen Interactions

While direct mechanistic studies detailing the interaction of this compound with agricultural pests or pathogens are not extensively documented in publicly available literature, the structural motifs of the molecule suggest a strong potential for bioactivity. Halogenated pyridine derivatives are prevalent in a wide range of commercial pesticides and herbicides. The presence of chlorine atoms and a nitrile group can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Research in this area would likely focus on several key aspects:

Target Identification: Investigating which specific enzymes, receptors, or metabolic pathways in pests or pathogens are affected by the compound. The dichloropyridine core could act as a mimic of natural substrates or as an irreversible inhibitor.

Structure-Activity Relationship (SAR): Systematically modifying the substituents on the pyridine ring (the methyl group and the chlorine atoms) to understand how these changes impact efficacy and selectivity.

Mode of Action: Determining whether the compound acts as a contact, systemic, or fumigant agent and elucidating the biochemical cascade it triggers upon interaction with the target organism. The unique substitution pattern of this compound could lead to novel modes of action, potentially overcoming existing resistance mechanisms.

The study of trifluoromethylpyridines in agrochemicals, for instance, has shown that the combination of a pyridine moiety with halogen-containing groups leads to potent biological activity. semanticscholar.org It is anticipated that novel applications for such compounds will continue to be discovered. semanticscholar.org

Materials Science and Polymer Chemistry Applications

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chloro and cyano groups, makes this compound an intriguing building block for advanced materials.

There is significant interest in developing new organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has gained attention for its use in materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. nih.gov

Although specific research on incorporating this compound into polymers is not detailed, its properties suggest it could serve as a valuable monomer or precursor. The two chlorine atoms provide reactive handles for polymerization reactions, such as Suzuki or Stille cross-coupling, allowing for its integration into the backbone of a conjugated polymer.

Table 1: Potential Contributions of this compound to Polymer Properties

Structural FeaturePotential Impact on Polymer Properties
Dichloropyridine Core Provides sites for cross-coupling polymerization; enhances thermal stability.
Cyano Group (-CN) Strong electron-withdrawing group; can lower the LUMO energy level, facilitating electron injection/transport.
Methyl Group (-CH3) Can improve solubility of the resulting polymer in organic solvents, aiding in processability.
Overall Electron-Deficient Nature Promotes n-type (electron-transporting) semiconductor behavior, which is crucial for various organic electronic devices.

The development of such functional polymers could lead to new materials with tailored electronic and photophysical properties for next-generation flexible displays, lighting, and solar cells.

The nitrogen atom of the pyridine ring and the nitrile group in this compound offer potential coordination sites for metal ions, making the compound a candidate for ligand design in catalysis and coordination chemistry. The field of coordination chemistry investigates the interaction of metal centers with organic or inorganic ligands to form complex structures with diverse properties and applications, including catalysis, magnetic materials, and sensors. mdpi.com

The electronic properties of the ligand are critical to the performance of the resulting metal complex. The strong electron-withdrawing nature of the chloro and cyano groups in this compound would make it a π-acceptor ligand. Such ligands are known to stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.

Potential research directions include:

Synthesis of Novel Metal Complexes: Reacting this compound with various transition metals (e.g., Palladium, Platinum, Rhodium, Iridium) to create new coordination compounds.

Catalytic Activity Screening: Testing the resulting complexes for catalytic activity in important organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Structural and Electronic Studies: Using techniques like X-ray crystallography and cyclic voltammetry to characterize the geometry and electronic properties of the metal-ligand bond.

Emerging Research Areas and Synthetic Methodologies

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and safer methods for constructing complex molecules.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat transfer, improved safety, and potential for automation and scalability. researchgate.netuc.pt The synthesis of heterocyclic compounds, including pyridines and their derivatives, has been a significant area of application for flow chemistry. researchgate.netuc.pt

While a specific flow synthesis for this compound has not been reported, the general methodologies are well-established. A hypothetical flow synthesis could involve the multi-step, continuous conversion of simpler acyclic precursors, with reagents and catalysts introduced at different points in the flow path. This approach could offer higher yields and purity while minimizing the handling of potentially hazardous intermediates.

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysSeconds to minutes
Heat Transfer Limited by vessel surface areaHighly efficient due to high surface-area-to-volume ratio
Safety Risks associated with large volumes of reagentsImproved safety due to small reaction volumes at any given time
Scalability Difficult; often requires re-optimizationStraightforward by running the system for longer periods ("scaling out")
Process Control Manual or semi-automatedFully automated with in-line monitoring and optimization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. It uses light energy to generate highly reactive radical intermediates from stable precursors under exceptionally mild conditions. sigmaaldrich.comprinceton.edu This methodology avoids the need for harsh reagents or high temperatures, aligning with the principles of green chemistry.

The functionalization of pyridine rings is a well-established application of photoredox catalysis. Although not specifically demonstrated for this compound, this strategy could be employed for its synthesis or subsequent modification. For instance, a photoredox-catalyzed reaction could be envisioned to introduce the methyl group or other functional groups onto a pre-existing dichloropyridine carbonitrile core. Common photocatalysts used for such transformations include ruthenium and iridium polypyridyl complexes, which can absorb visible light to initiate single-electron transfer (SET) processes. princeton.edusemanticscholar.orgresearchgate.net

The development of sustainable synthetic routes using photoredox catalysis for compounds like this compound is a key area of modern research, promising to reduce the environmental impact of chemical manufacturing.

C-H Functionalization of Pyridine Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine derivatives represents a significant and evolving area of synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules. The compound this compound possesses a single C-H bond at the C-5 position, making it an interesting, albeit challenging, substrate for C-H functionalization studies. The high degree of substitution and the presence of multiple electron-withdrawing groups (two chloro substituents and a nitrile group) render the pyridine ring highly electron-deficient. This electronic nature, combined with the steric hindrance around the C-5 proton, dictates the reactivity and potential pathways for its functionalization.

Transition metal catalysis is a primary strategy for the C-H activation of pyridines. Catalysts based on palladium, rhodium, and iridium are commonly employed for such transformations. The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, can make C-H activation challenging. However, the presence of directing groups can facilitate and control the regioselectivity of these reactions. In the case of this compound, the nitrile group at the C-2 position or the pyridine nitrogen itself could potentially act as a directing group to guide a metal catalyst to the vicinity of the C-5 C-H bond.

The acidity of the C-H bond is another crucial factor. The strong electron-withdrawing effects of the adjacent chloro and cyano groups are expected to increase the acidity of the C-5 proton, which could favor a deprotonation-metalation mechanism.

While specific C-H functionalization studies on this compound are not extensively reported in the literature, research on similarly substituted and electron-deficient pyridines provides valuable insights into the potential reactivity of this compound. For instance, studies on the C-H arylation of pyridines bearing electron-withdrawing substituents have demonstrated that palladium-based catalytic systems can be effective. The regioselectivity in these cases is often governed by a combination of electronic and steric factors.

The intrinsic electronic properties of pyridines can sometimes hinder their meta-C-H functionalization, often requiring harsh reaction conditions that may not be compatible with all functional groups. To overcome this, strategies involving the temporary conversion of pyridines into more electron-rich intermediates have been developed, allowing for regioselective electrophilic functionalization under milder conditions. nih.gov

Below is a table summarizing potential C-H functionalization reactions applicable to electron-deficient pyridines, which could be explored for this compound, along with typical catalysts and general observations.

Reaction TypeCatalyst/ReagentPotential Product at C-5Key Considerations
Direct ArylationPd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH5-Aryl-4,6-dichloro-3-methylpyridine-2-carbonitrileHigh regioselectivity can be influenced by electronic and steric effects. The choice of ligand and base is critical.
Oxidative AlkenylationRh(III) catalysts5-Alkenyl-4,6-dichloro-3-methylpyridine-2-carbonitrileThe reaction often proceeds via a C-H activation/alkene insertion pathway.
Borylation[Ir(cod)OMe]₂/dtbpy, B₂pin₂4,6-dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrileSteric hindrance around the C-5 position could be a significant challenge.
CyanationPd(OAc)₂, Cu(OAc)₂, K₃[Fe(CN)₆]4,6-dichloropyridine-2,5-dicarbonitrileChelation-assisted pathways can direct the functionalization.

Further research into the C-H functionalization of this compound would be valuable for expanding the synthetic toolbox for creating novel, highly functionalized pyridine derivatives. Such studies would not only provide new routes to potentially bioactive molecules but also contribute to a deeper understanding of the fundamental principles governing C-H activation in complex heterocyclic systems.

Q & A

Q. Key Variables Affecting Yield

VariableImpactExample
SolventPolar aprotic solvents improve solubility of intermediatesDMF, THF
CatalystPd/C accelerates substitution rates5–10 mol% loading
Reaction TimeProlonged time increases decomposition risk12–24 hours

Advanced Consideration : Competing pathways (e.g., elimination vs. substitution) may require mechanistic analysis via kinetic studies or isotopic labeling .

Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

Basic Research Question
Critical techniques include:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR for confirming substituent positions and ring integrity.
  • IR Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1550 cm1^{-1} (C-Cl) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and isotopic patterns from chlorine atoms.

Advanced Application : Use X-ray crystallography to resolve ambiguities in regiochemistry or crystal packing effects, as demonstrated for structurally similar pyridine-carbonitriles .

How does pH and temperature influence the stability of this compound in aqueous and organic solvents?

Basic Research Question

  • Aqueous Stability : Hydrolysis of nitrile groups occurs above pH 9, forming carboxylic acids. Chlorine substituents may hydrolyze to hydroxyl groups under acidic conditions (pH < 3) .
  • Organic Solvents : Stable in DMSO or DMF at room temperature; degradation observed in alcohols (e.g., methanol) at elevated temperatures (>60°C) .

Q. Stability Profile

ConditionDegradation PathwayMitigation Strategy
pH > 9Nitrile → Carboxylic acidUse buffered solutions (pH 5–7)
High Temp. (>100°C)Ring-opening polymerizationConduct reactions under inert atmosphere

What mechanistic insights explain the regioselectivity of substitution reactions in this compound?

Advanced Research Question
Regioselectivity is governed by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) direct nucleophiles to meta/para positions via resonance stabilization.
  • Steric Hindrance : Methyl groups at position 3 disfavor substitution at adjacent positions .

Q. Experimental Validation :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational Modeling : DFT calculations predict favored transition states (e.g., SNAr mechanism) .

How can computational modeling predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with electrophilicity. Pyridine-carbonitriles typically exhibit low LUMO energies (~-1.5 eV), favoring nucleophilic attacks .
  • Solvent Effects : COSMO-RS simulations model solvation energies to optimize reaction media .

Case Study : Fluorescence studies on analogous compounds (e.g., 2-amino-4,6-diphenyl-pyridine-3-carbonitrile) show solvent polarity-dependent emission spectra, guiding sensor design .

What strategies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

  • Target Identification : Screen against kinase or protease libraries due to structural similarity to known inhibitors (e.g., pyridine-based kinase inhibitors) .
  • Assay Design :
    • Enzyme Inhibition : IC50_{50} determination via fluorescence resonance energy transfer (FRET).
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Structural Analogs with Bioactivity

CompoundTargetActivityReference
5-Chloro-2-(piperidin-1-yl)pyridine-3-carbonitrileEGFR kinaseIC50_{50} = 0.8 µM
6-Bromo-4-phenylpyridine-3-carbonitrilePARP-1EC50_{50} = 12 nM

How should researchers address contradictions in reported solubility data for this compound?

Advanced Research Question
Discrepancies arise from:

  • Measurement Methods : Shake-flask vs. HPLC-derived solubility values.
  • Purity : Impurities (e.g., hydrolyzed byproducts) skew results .

Q. Resolution Protocol :

Reproduce Conditions : Standardize solvent batches and temperature.

Characterize Batches : Use HPLC to confirm purity >98% .

Cross-Validate : Compare data with structurally similar compounds (e.g., 3,4,5,6-tetrachloropyridine-2-carbonitrile) .

What structure-activity relationships (SARs) justify further modification of this compound?

Advanced Research Question
Key SAR trends:

  • Chlorine Substitution : Enhances electrophilicity but reduces solubility.
  • Methyl Group : Improves metabolic stability by blocking oxidation sites .

Q. Modification Strategies

ModificationExpected ImpactExample
Replace -Cl with -FIncreased bioavailability4,6-Difluoro analogs
Introduce -NH2_2Enhanced hydrogen bonding3-Amino derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.